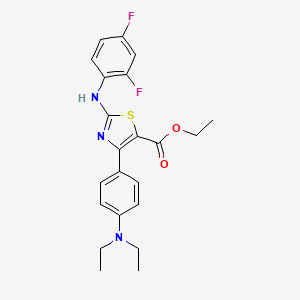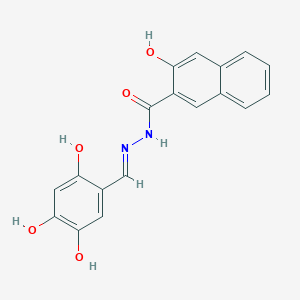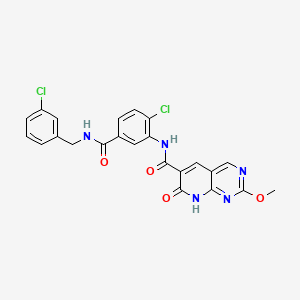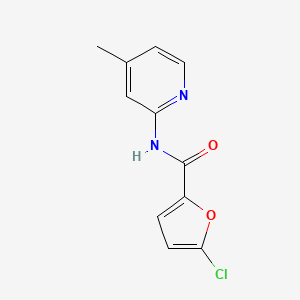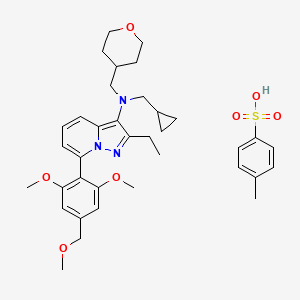
EML631
Overview
Description
EML631 is a potent and selective inhibitor of Spindlin1 (SPIN1), a protein involved in the regulation of gene expression. The compound has a molecular formula of C41H60N6O3 and a molecular weight of 684.95 g/mol . This compound has been developed to engage SPIN1 in cells, blocking its ability to read H3K4me3 marks and inhibiting its transcriptional coactivator activity .
Preparation Methods
The synthesis of EML631 involves the rational design and modification of analogs of UNC1215, a known inhibitor of methyl-lysine effector molecules . The synthetic route includes the following steps:
Synthesis of intermediate compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for this compound.
Coupling reactions: These intermediates undergo coupling reactions under specific conditions to form the core structure of this compound.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
EML631 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The aminal function associated with this compound may undergo hydrolysis to form a phenol.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents and temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EML631 has several scientific research applications, including:
Epigenetics: This compound is used to study the role of SPIN1 in gene regulation and epigenetic modifications.
Cancer research: The compound is used to investigate the role of SPIN1 in cancer progression and to develop potential therapeutic strategies.
Drug discovery: This compound serves as a tool compound in the discovery and development of new inhibitors targeting SPIN1 and related proteins.
Cell biology: The compound is used to study the cellular functions of SPIN1 and its interactions with other proteins.
Mechanism of Action
EML631 exerts its effects by selectively inhibiting SPIN1. The compound binds to the Tudor domains of SPIN1, blocking its ability to read H3K4me3 marks. This inhibition prevents SPIN1 from acting as a transcriptional coactivator, thereby affecting gene expression . The molecular targets and pathways involved include the interaction of this compound with the Tudor domains of SPIN1 and the subsequent inhibition of SPIN1-mediated transcriptional activation .
Comparison with Similar Compounds
EML631 is compared with other similar compounds, such as EML405 and EML633 . These compounds also target SPIN1 but differ in their selectivity and binding affinity. This compound is unique due to its higher selectivity and potency in inhibiting SPIN1 . The similar compounds include:
EML405: An earlier analog with lower selectivity for SPIN1.
EML633: A compound with similar selectivity but different binding properties compared to this compound
This compound stands out due to its optimized structure, which allows for more effective inhibition of SPIN1 and its associated functions .
Properties
CAS No. |
2101206-36-2 |
|---|---|
Molecular Formula |
C41H60N6O3 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
[4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]-3-[4-(pyrrolidin-1-ylmethoxy)anilino]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C41H60N6O3/c48-40(46-27-15-33(16-28-46)13-25-43-19-1-2-20-43)35-7-12-38(41(49)47-29-17-34(18-30-47)14-26-44-21-3-4-22-44)39(31-35)42-36-8-10-37(11-9-36)50-32-45-23-5-6-24-45/h7-12,31,33-34,42H,1-6,13-30,32H2 |
InChI Key |
LPCWQWNRCGWRFC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(N2CCC(CCN3CCCC3)CC2)=O)C=C1NC4=CC=C(OCN5CCCC5)C=C4)N6CCC(CCN7CCCC7)CC6 |
Canonical SMILES |
C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=C(C=C6)OCN7CCCC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EML631; EML-631; EML 631; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


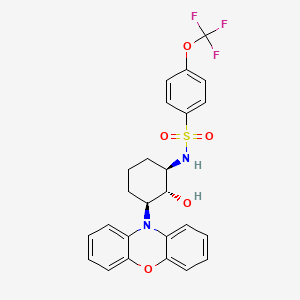
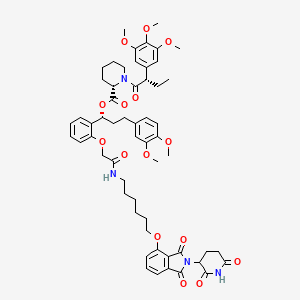
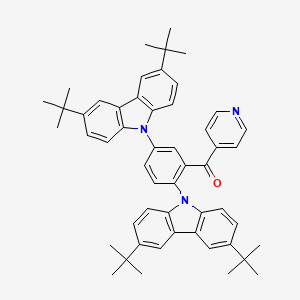
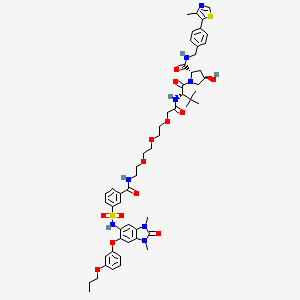

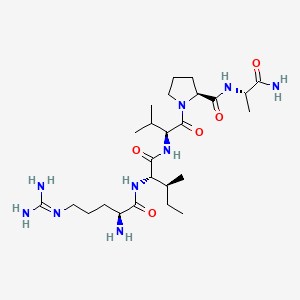
![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)
